molecular formula C13H11N3O5S B167454 4-Nitrobenzenediazonium toluene-4-sulphonate CAS No. 1947-33-7

4-Nitrobenzenediazonium toluene-4-sulphonate

Cat. No. B167454
CAS RN: 1947-33-7
M. Wt: 321.31 g/mol
InChI Key: OZERWKFPYAZZIL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrobenzenediazonium toluene-4-sulphonate, commonly known as diazotized 4-nitrotoluene-4-sulfonic acid, is a diazonium salt that has been extensively used in organic synthesis as a coupling reagent for the preparation of azo dyes. It is a yellow crystalline powder that is highly soluble in water and has a molecular weight of 261.2 g/mol. In recent years, this compound has gained significant attention in scientific research due to its potential applications in the development of novel materials, such as conductive polymers, and its use as a tool for the modification of biomolecules.

Mechanism Of Action

The mechanism of action of 4-nitrobenzenediazonium toluene-4-sulphonate involves the formation of a diazonium ion, which can undergo a variety of reactions depending on the conditions. In the presence of a coupling agent, such as an aromatic amine, the diazonium ion can undergo an electrophilic substitution reaction to form an azo compound. Alternatively, the diazonium ion can undergo a reduction reaction to form an aryl radical, which can participate in various radical reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-nitrobenzenediazonium toluene-4-sulphonate. However, it has been reported that this compound can modify biomolecules, such as proteins and nucleic acids, by covalent attachment of the diazonium group. This modification can alter the properties of the biomolecules, such as their charge and hydrophobicity, and can lead to changes in their function.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-nitrobenzenediazonium toluene-4-sulphonate for lab experiments is its high solubility in water, which makes it easy to handle and use in aqueous solutions. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one limitation of this compound is its reactivity, which can make it difficult to handle in certain reactions. Additionally, the diazonium group can be highly reactive and can lead to unwanted side reactions if not properly controlled.

Future Directions

There are several potential future directions for the use of 4-nitrobenzenediazonium toluene-4-sulphonate in scientific research. One area of interest is the development of new coupling reagents for the preparation of azo dyes with improved properties, such as increased stability and solubility. Additionally, this compound has potential applications in the development of conductive polymers and other materials, such as sensors and electronic devices. Furthermore, the modification of biomolecules using diazonium salts, such as 4-nitrobenzenediazonium toluene-4-sulphonate, has potential applications in the development of new therapeutics and diagnostic tools.

Synthesis Methods

The synthesis of 4-nitrobenzenediazonium toluene-4-sulphonate involves the diazotization of 4-nitrotoluene-4-sulfonic acid using sodium nitrite and hydrochloric acid in the presence of a cold aqueous solution of sodium acetate. The resulting diazonium salt is then isolated as a yellow crystalline solid by filtration and washing with cold water.

Scientific Research Applications

One of the main applications of 4-nitrobenzenediazonium toluene-4-sulphonate in scientific research is its use as a coupling reagent for the preparation of azo dyes. Azo dyes are widely used in the textile industry as colorants, and the development of new and efficient coupling reagents is of great importance for the synthesis of these compounds. Diazotized 4-nitrotoluene-4-sulfonic acid has been shown to be an effective coupling reagent for the preparation of azo dyes with good yields and purity.

properties

CAS RN

1947-33-7

Product Name

4-Nitrobenzenediazonium toluene-4-sulphonate

Molecular Formula

C13H11N3O5S

Molecular Weight

321.31 g/mol

IUPAC Name

4-methylbenzenesulfonate;4-nitrobenzenediazonium

InChI

InChI=1S/C7H8O3S.C6H4N3O2/c1-6-2-4-7(5-3-6)11(8,9)10;7-8-5-1-3-6(4-2-5)9(10)11/h2-5H,1H3,(H,8,9,10);1-4H/q;+1/p-1

InChI Key

OZERWKFPYAZZIL-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=CC=C1[N+]#N)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=CC=C1[N+]#N)[N+](=O)[O-]

Other CAS RN

1947-33-7

Origin of Product

United States

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